molecular formula C16H16FNO B5381571 N-(2-fluorobenzyl)-2-(3-methylphenyl)acetamide

N-(2-fluorobenzyl)-2-(3-methylphenyl)acetamide

Cat. No. B5381571
M. Wt: 257.30 g/mol
InChI Key: DPPDTDRRMWAHOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-2-(3-methylphenyl)acetamide, commonly known as FUB-AMB, is a synthetic cannabinoid that belongs to the indazole family. It is a psychoactive substance that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. FUB-AMB has gained popularity among researchers due to its potential applications in scientific research.

Mechanism of Action

FUB-AMB acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are found throughout the body and play a crucial role in regulating various physiological processes. When FUB-AMB binds to these receptors, it activates them, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
FUB-AMB has been shown to produce a range of biochemical and physiological effects. These effects include the activation of the endocannabinoid system, which can lead to the release of neurotransmitters such as dopamine and serotonin. FUB-AMB has also been shown to produce analgesic effects, reduce anxiety and depression, and improve cognitive function.

Advantages and Limitations for Lab Experiments

FUB-AMB has several advantages as a research tool. It is highly potent and selective, making it an ideal candidate for investigating the endocannabinoid system. However, FUB-AMB also has some limitations, including its potential for abuse and toxicity. Therefore, researchers must exercise caution when working with FUB-AMB.

Future Directions

The potential applications of FUB-AMB in scientific research are vast. Future research could focus on investigating the specific mechanisms of action of FUB-AMB and identifying its potential therapeutic uses. Additionally, researchers could explore the development of new synthetic cannabinoids with improved safety profiles and therapeutic potential. Overall, FUB-AMB holds great promise as a research tool and a potential medication for the treatment of various medical conditions.

Synthesis Methods

FUB-AMB can be synthesized using various methods, including the reductive amination of 2-fluorobenzyl cyanide with 3-methylphenylacetone. The synthesis of FUB-AMB is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

FUB-AMB has been extensively studied for its potential use in scientific research. It has been used as a tool to investigate the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain, appetite, and mood. FUB-AMB has also been used in the development of new medications for the treatment of various medical conditions, including chronic pain, anxiety, and depression.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-12-5-4-6-13(9-12)10-16(19)18-11-14-7-2-3-8-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPDTDRRMWAHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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